2,6-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Description
This compound features a benzamide core substituted with two fluorine atoms at the 2- and 6-positions. The benzamide is linked to a pyrazole ring (3-methyl-substituted) fused with a thiazole moiety bearing a para-tolyl (p-tolyl) group.
Properties
IUPAC Name |
2,6-difluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4OS/c1-12-6-8-14(9-7-12)17-11-29-21(24-17)27-18(10-13(2)26-27)25-20(28)19-15(22)4-3-5-16(19)23/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBOZCKBPDENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzamide/Thiazole Derivatives
Key Compounds:
3,4-Dichloro-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4d) Structural Differences: Replaces difluorobenzamide with dichlorobenzamide and p-tolylthiazole with pyridylthiazole. The pyridyl group may enhance hydrogen bonding but reduce lipophilicity compared to p-tolyl .
5-Chloro-N-(4-Cyano-1-(p-Tolyl)-1H-Pyrazol-5-yl)-3-Methyl-1-(p-Tolyl)-1H-Pyrazole-4-Carboxamide (3k) Structural Differences: Pyrazole core lacks thiazole linkage; carboxamide replaces benzamide. Implications: The absence of thiazole may reduce heterocyclic interactions with targets. Carboxamide vs.
Table 1: Substituent Comparison
Thiazole-Triazole vs. Thiazole-Pyrazole Hybrids
Key Compounds:
N-(5-Benzyl-1,3-Thiazol-2-yl)-4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Benzamide
- Structural Differences : Replaces pyrazole with triazole and includes benzyl-thiazole.
- Implications : Triazole’s hydrogen-bonding capacity may improve target engagement. Benzyl-thiazole enhances aromatic stacking but increases molecular weight .
4-(2,2-Diphenylethylidene)-3-Methyl-1-(4-Phenylthiazol-2-yl)-1H-Pyrazol-5(4H)-One (2) Structural Differences: Pyrazol-5-one core instead of benzamide; diphenylethylidene substituent.
Fluorine vs. Halogen/Non-Halogen Substituents
- Fluorine Advantages :
- Chlorine/Bromine Effects :
- Higher electronegativity and van der Waals radii may improve target binding but reduce bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
